molecular formula C16H22O2 B3030939 1,3-Octanedione, 4-ethyl-1-phenyl- CAS No. 112405-99-9

1,3-Octanedione, 4-ethyl-1-phenyl-

Cat. No. B3030939
Key on ui cas rn: 112405-99-9
M. Wt: 246.34 g/mol
InChI Key: GGQOYCFZZZEZMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05936129

Procedure details

The conditions of Example 1 were repeated except that the following amounts were used: 60% sodium hydride in mineral oil (200 g, 5.03 mol. 2.0 mol/mol acetophenone), methyl 2-ethylhexanoate (618 g, 3.91 mol, 1.5 mol/mol acetophenone), xylene (449 g), and then a solution of acetophenone (304 g, 2.53 mol) in xylene (180 g) was added over 1 h. The mixture was kept at reflux for an additional 30 min. Workup of the reaction mixture gave material having product in a crude yield of 89%. Vacuum distillation (200 mtorr) through a 15 cm Vigreux column yielded the product in the heart cut: 4-ethyl-1-phenyl-1,3-octadione (523 g, 97% pure, 2.06 mol; 81% yield; bp: 128-169° C.). Dypnone was undetectable in the product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
618 g
Type
reactant
Reaction Step One
Quantity
304 g
Type
reactant
Reaction Step One
Quantity
180 g
Type
solvent
Reaction Step One
Quantity
449 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)(=[O:5])[CH3:4].[CH2:12]([CH:14]([CH2:19][CH2:20][CH2:21][CH3:22])[C:15](OC)=[O:16])[CH3:13]>C1(C)C(C)=CC=CC=1>[CH3:22][CH2:21][CH2:20][CH2:19][CH:14]([C:15]([CH2:4][C:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5])=[O:16])[CH2:12][CH3:13] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Quantity
618 g
Type
reactant
Smiles
C(C)C(C(=O)OC)CCCC
Name
Quantity
304 g
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Quantity
180 g
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
449 g
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for an additional 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Workup of the reaction mixture gave material
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation (200 mtorr) through a 15 cm Vigreux column
CUSTOM
Type
CUSTOM
Details
yielded the product in the heart cut

Outcomes

Product
Name
Type
product
Smiles
CCCCC(CC)C(=O)CC(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.06 mol
AMOUNT: MASS 523 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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